1-(2-bromophenyl)-5-phenyl-1H-pyrazole

Lipophilicity Drug Design Physicochemical Properties

Procure 1-(2-bromophenyl)-5-phenyl-1H-pyrazole (CAS 299162-73-5) for your medicinal chemistry program. Its ortho-bromophenyl group provides a unique steric and electronic profile unattainable with para- or meta-halogen analogs. This enables selective cross-coupling for SAR exploration of kinase targets (e.g., BRAF V600E) and antimicrobial scaffolds. The high calculated LogP (4.30) makes it an ideal reference for lipophilic efficiency optimization. Choose this key intermediate for reliable, reproducible synthetic routes.

Molecular Formula C15H11BrN2
Molecular Weight 299.16 g/mol
CAS No. 299162-73-5
Cat. No. B11926585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-bromophenyl)-5-phenyl-1H-pyrazole
CAS299162-73-5
Molecular FormulaC15H11BrN2
Molecular Weight299.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=NN2C3=CC=CC=C3Br
InChIInChI=1S/C15H11BrN2/c16-13-8-4-5-9-15(13)18-14(10-11-17-18)12-6-2-1-3-7-12/h1-11H
InChIKeyGKMLGQFIARWSRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromophenyl)-5-phenyl-1H-pyrazole (CAS 299162-73-5) for Medicinal Chemistry & SAR Procurement


1-(2-Bromophenyl)-5-phenyl-1H-pyrazole (CAS 299162-73-5) is a halogenated diarylpyrazole characterized by an ortho-bromophenyl substituent at N1 and a phenyl group at C5. This compound serves as a versatile intermediate and building block within the broader 5-phenyl-1H-pyrazole class, a privileged scaffold implicated in kinase inhibition (e.g., BRAF(V600E)) and antimicrobial activity [1]. Its structural features, including the ortho-bromo substituent, confer distinct physicochemical properties—such as a calculated LogP of ~4.30 —and unique reactivity for cross-coupling [2], differentiating it from other halogenated analogs in synthetic and biological contexts.

1-(2-Bromophenyl)-5-phenyl-1H-pyrazole Procurement: Why Ortho-Bromo Substitution is Not Interchangeable


Simple substitution with other 1-halogenated-5-phenyl-1H-pyrazole analogs is not feasible due to the unique steric and electronic profile conferred by the ortho-bromine. The ortho-effect in 1-arylpyrazoles significantly alters molecular planarity, UV spectral properties, and metabolic stability relative to meta- or para-substituted analogs [1]. For instance, the ortho-bromo group on 1-(2-bromophenyl)-5-phenyl-1H-pyrazole introduces greater steric hindrance and polarizability compared to an ortho-chloro or ortho-fluoro substituent , directly impacting its binding orientation in hydrophobic kinase pockets (e.g., BRAF(V600E)) and its synthetic utility in cross-coupling reactions where ortho-halogens dictate regioselectivity [2].

Quantitative Differentiation of 1-(2-Bromophenyl)-5-phenyl-1H-pyrazole: Evidence-Based Comparator Analysis


Lipophilicity Comparison: Ortho-Bromo vs. Ortho-Chloro/Ortho-Fluoro in 5-Phenyl-1H-pyrazoles

The compound's lipophilicity, a critical determinant of membrane permeability and target engagement, is precisely defined by its calculated LogP. 1-(2-Bromophenyl)-5-phenyl-1H-pyrazole exhibits a computed LogP of 4.3018 . This value is directly comparable to its ortho-fluoro analog (1-(2-fluorophenyl)-5-phenyl-1H-pyrazole), which has a predicted LogP of approximately 3.1 (based on standard logP prediction for C15H11FN2) , representing a >1 log unit difference. This increased lipophilicity is characteristic of ortho-bromo substitution and aligns with class-level SAR trends where halogen size and polarizability correlate with enhanced hydrophobic interactions [1].

Lipophilicity Drug Design Physicochemical Properties

Anticancer Potency Benchmarking: 5-Phenyl-1H-pyrazoles as BRAF(V600E) Inhibitors

The 5-phenyl-1H-pyrazole core is a validated scaffold for BRAF(V600E) inhibition. In a 2013 study, compound 5c (1-(4-bromo-2-hydroxybenzyl)-3-phenyl-1-(5-phenyl-1H-pyrazol-3-yl)urea) demonstrated an IC50 of 0.19 μM against BRAF(V600E) [1]. A subsequent 2014 study identified compound 5h with an IC50 of 0.33 μM against BRAF(V600E) and antiproliferative IC50 values of 2.63 μM (WM266.4) and 3.16 μM (A375) . While direct IC50 data for 1-(2-bromophenyl)-5-phenyl-1H-pyrazole is not available, these studies establish the potent activity of the 5-phenyl-1H-pyrazole class and demonstrate that specific substitution patterns (e.g., 1,3-diaryl substitution) can achieve sub-micromolar inhibition. This positions 1-(2-bromophenyl)-5-phenyl-1H-pyrazole as a critical intermediate for synthesizing and optimizing analogous BRAF inhibitors where the ortho-bromophenyl group may confer distinct binding characteristics.

Kinase Inhibition BRAF(V600E) Antiproliferative Activity

Antimicrobial Activity Benchmarking: Ortho-Bromo vs. Other Halogen Substituents

The presence and position of halogen substituents significantly influence antimicrobial potency in diphenylpyrazole series. A 2024 study evaluated a series of diphenylpyrazoles against S. aureus, with minimal inhibitory concentrations (MIC) reported in µg/mL [1]. While 1-(2-bromophenyl)-5-phenyl-1H-pyrazole itself was not the primary focus, the study provides a framework for understanding how halogen substitution affects activity. Separate class-level data suggests that brominated pyrazoles exhibit promising activity against E. coli and S. aureus , with MIC values for related pyrazoles ranging from 0.78 μg/mL to 40 μg/mL [2]. Notably, a SAR study on pyrazole-linked amides concluded that the bromine atom on the aromatic ring is crucial for antifungal activity, a finding that may extend to antibacterial mechanisms [3].

Antimicrobial Antibacterial MIC

Synthetic Utility: Ortho-Bromo as a Handle for Metal-Catalyzed Cross-Coupling

The ortho-bromophenyl substituent provides a specific, reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [1]. This allows for late-stage diversification of the N1-aryl ring, a key strategy in generating focused libraries of 5-phenyl-1H-pyrazole analogs. In contrast, the corresponding ortho-chloro analog is significantly less reactive under standard coupling conditions, requiring harsher conditions or specialized ligands, while the ortho-fluoro analog is essentially inert. The bromine atom's superior leaving-group ability in these reactions makes 1-(2-bromophenyl)-5-phenyl-1H-pyrazole a more versatile intermediate than its chloro- or fluoro-substituted counterparts .

Cross-Coupling Suzuki Reaction Organic Synthesis

Optimal Research Applications for 1-(2-Bromophenyl)-5-phenyl-1H-pyrazole (CAS 299162-73-5)


Synthesis of Focused Kinase Inhibitor Libraries via Suzuki-Miyaura Cross-Coupling

Medicinal chemistry programs targeting kinases (e.g., BRAF(V600E)) can leverage 1-(2-bromophenyl)-5-phenyl-1H-pyrazole as a key intermediate. The ortho-bromo group serves as a reactive handle for Suzuki coupling with diverse aryl/heteroaryl boronic acids, enabling rapid exploration of SAR at the N1-phenyl position. This approach is validated by the potent activity of related 5-phenyl-1H-pyrazoles against BRAF(V600E) (IC50 = 0.19-0.33 μM) [1].

Physicochemical Property Optimization in Drug Discovery

The compound's high calculated LogP (4.30) makes it a suitable starting point for studying the impact of lipophilicity on membrane permeability and target engagement. It can be used as a reference standard in assays designed to optimize the lipophilic efficiency (LipE) of a lead series, particularly when comparing the effects of ortho-bromo versus ortho-fluoro substitution (ΔLogP > 1 unit) on pharmacokinetic parameters.

Antimicrobial Lead Generation and SAR Expansion

The 1,5-diarylpyrazole core is associated with antimicrobial activity [2]. 1-(2-Bromophenyl)-5-phenyl-1H-pyrazole provides a functionalized entry point into this chemical space. It can be used to generate a library of analogs via cross-coupling or nucleophilic aromatic substitution to probe the structural requirements for activity against bacterial strains like S. aureus, for which related compounds show MIC values in the range of 0.78-40 μg/mL [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-bromophenyl)-5-phenyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.